Gallium(III)-phthalocyanine chloride

Catalog No.
S1481484
CAS No.
19717-79-4
M.F
C32H16ClGaN8
M. Wt
617.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gallium(III)-phthalocyanine chloride

CAS Number

19717-79-4

Product Name

Gallium(III)-phthalocyanine chloride

IUPAC Name

38-chloro-9,18,27,36,37,39,40,41-octaza-38-galladecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaene

Molecular Formula

C32H16ClGaN8

Molecular Weight

617.7 g/mol

InChI

InChI=1S/C32H16N8.ClH.Ga/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;/h1-16H;1H;/q-2;;+3/p-1

InChI Key

PRMHOXAMWFXGCO-UHFFFAOYSA-M

SMILES

C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C6N4[Ga](N7C(=NC2=N3)C8=CC=CC=C8C7=NC9=NC(=N6)C1=CC=CC=C19)Cl

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C6N4[Ga](N7C(=NC2=N3)C8=CC=CC=C8C7=NC9=NC(=N6)C1=CC=CC=C19)Cl

Photocatalysis:

GaPcCl exhibits photocatalytic activity, meaning it can absorb light and use the absorbed energy to drive chemical reactions. This property makes it a potential candidate for various applications, including:

  • Water splitting: Researchers are exploring GaPcCl for its potential in splitting water into hydrogen and oxygen using sunlight. This process could be a clean and sustainable way to generate hydrogen fuel. Source: FG179014 | 19717-79-4 | Gallium(III)-phthalocyanine chloride - Biosynth
  • Organic pollutant degradation: GaPcCl can be used to degrade organic pollutants in water and wastewater through photocatalytic oxidation. Source: Gallium(III)-phthalocyanine chloride Dye content 97 19717-79-4 - Sigma-Aldrich:

Organic electronics:

GaPcCl possesses semiconducting properties, making it a potential candidate for use in organic electronic devices like:

  • Organic solar cells: Researchers are investigating the use of GaPcCl as an electron acceptor material in organic solar cells to improve their efficiency. Source: Gallium(III) Phthalocyanine Chloride | AMERICAN ELEMENTS ®:
  • Organic field-effect transistors (OFETs): GaPcCl can be used as a p-type semiconductor material in OFETs, which are used in various electronic applications like displays and sensors.

Bioimaging and biosensing:

GaPcCl shows potential for applications in bioimaging and biosensing due to its:

  • Fluorescence properties: GaPcCl exhibits fluorescence, which can be used to label biological molecules and cells for imaging purposes. Source: Gallium(III)-phthalocyanine chloride Dye content 97 19717-79-4 - Sigma-Aldrich:
  • Ability to bind to specific molecules: Researchers are exploring the use of GaPcCl for targeted imaging of specific molecules in cells and tissues.

Other applications:

GaPcCl is being investigated for other potential applications including:

  • Gas sensors: GaPcCl's ability to change its electrical properties upon exposure to certain gases makes it a potential candidate for gas sensing applications.
  • Antimicrobial activity: Some studies suggest GaPcCl may exhibit antimicrobial activity against certain bacteria and fungi.

Gallium(III)-phthalocyanine chloride is a coordination complex characterized by its molecular formula C32H16ClGaN8C_{32}H_{16}ClGaN_{8} and a molecular weight of approximately 617.7 g/mol. In this compound, a gallium ion is coordinated to a phthalocyanine ligand and a chloride ion, forming a stable structure that exhibits notable photophysical and photochemical properties. These attributes make gallium(III)-phthalocyanine chloride an important subject of study across various scientific disciplines, including materials science, chemistry, and medicine .

  • Oxidation: The compound can be oxidized to form higher oxidation state species.
  • Reduction: It can be reduced to lower oxidation state species through electron transfer processes.
  • Substitution: The chloride ion can be substituted with other ligands, such as hydroxide or other anions, under suitable conditions.

These reactions are significant for understanding the reactivity and potential applications of gallium(III)-phthalocyanine chloride in various fields.

The biological activity of gallium(III)-phthalocyanine chloride is particularly notable in photodynamic therapy (PDT), where it is utilized for treating certain cancers. The compound generates reactive oxygen species upon light activation, which can induce cell death in targeted cancer cells. Its mechanism of action primarily involves the inhibition of proteasome activity within cells, leading to disruptions in cellular processes . Additionally, gallium(III)-phthalocyanine chloride shows limited uptake in the liver and urine, with higher concentrations observed in the intestines, which may influence its pharmacokinetics.

Gallium(III)-phthalocyanine chloride can be synthesized through various methods:

  • Common Laboratory Synthesis: A typical method involves reacting gallium(III) chloride with phthalocyanine in a suitable solvent under reflux conditions. This process requires heating to ensure complete formation of the complex.
  • Industrial Production: In industrial settings, synthesis may be conducted using automated reactors that allow for precise control over temperature, pressure, and reaction time to optimize yield and purity. Purification techniques such as recrystallization or chromatography are often employed to isolate the final product .

Gallium(III)-phthalocyanine chloride has diverse applications:

  • Photodynamic Therapy: Utilized in medical treatments for cancer due to its ability to generate reactive oxygen species.
  • Catalysis: Acts as a catalyst in various organic reactions, including polymerization and oxidation processes.
  • Materials Science: Employed in the production of organic semiconductors and photovoltaic cells due to its excellent electronic properties .

Studies on the interactions of gallium(III)-phthalocyanine chloride reveal its effectiveness as a photocatalyst. The activation energy for reactions involving this compound demonstrates its potential utility in various catalytic processes. Furthermore, its interactions with biological systems highlight its role in photodynamic therapy, emphasizing the importance of light activation for therapeutic efficacy .

Gallium(III)-phthalocyanine chloride shares structural similarities with other phthalocyanine complexes but exhibits unique properties that distinguish it from them. Here are some similar compounds:

Compound NameKey FeaturesUnique Aspects
Copper(II)-phthalocyanineUsed in dyes and pigmentsLess effective in photodynamic therapy compared to gallium variant
Zinc(II)-phthalocyanineCommonly used as a catalystGenerally less stable than gallium-based compounds
Aluminum(III)-phthalocyanineEmployed in photonic applicationsLacks the same biological activity as gallium complex
Manganese(II)-phthalocyanineUtilized in electronic devicesDifferent reactivity profile compared to gallium

The unique combination of gallium's electronic properties and the phthalocyanine structure contributes to its effectiveness in medical applications and catalysis, setting it apart from other similar compounds .

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

General Manufacturing Information

Gallium, chloro[29H,31H-phthalocyaninato(2-)-.kappa.N29,.kappa.N30,.kappa.N31,.kappa.N32]-, (SP-5-12)-: ACTIVE

Dates

Modify: 2024-04-14

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